

BODIPY FL Ethylamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BODIPY FL Ethylamine

Cat. No.: B15622449

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An In-depth Technical Guide to BODIPY FL Ethylamine

For researchers, scientists, and drug development professionals, **BODIPY FL Ethylamine** stands out as a versatile fluorescent probe. Its bright, green fluorescence, coupled with a reactive primary amine, makes it a valuable tool for conjugation to biomolecules, enabling advanced imaging and analysis. This guide provides a comprehensive overview of its chemical structure, properties, and detailed experimental protocols for its application in bioconjugation.

Core Properties and Chemical Structure

BODIPY FL Ethylamine belongs to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family of dyes. These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The core structure consists of a dipyrromethene ligand complexed with a BF_2 unit, which imparts structural rigidity and favorable photophysical properties.[3][4] The "FL" designation indicates its spectral similarity to fluorescein. Appended to this stable fluorophore core is an ethylamine linker, which provides a primary amine (R-NH_2) as a reactive handle for covalent labeling.[5]

The primary amine of **BODIPY FL Ethylamine** is a nucleophile that can be readily coupled to carboxylic acids or their activated esters (e.g., N-hydroxysuccinimidyl esters) to form stable

amide bonds.[6][7] This makes it an ideal reagent for labeling proteins at their glutamate or aspartate residues, or for conjugating to any molecule bearing a carboxyl group.

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reactive linker.
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Physicochemical and Spectroscopic Properties

The quantitative properties of **BODIPY FL Ethylamine** are summarized below. The spectroscopic data are characteristic of the BODIPY FL fluorophore and are largely independent of the ethylamine linker.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₀ BF ₂ N ₃	[5][8][9]
Molecular Weight	291.15 g/mol	[5][8][9]
CAS Number	1229571-00-9	[5][8]
Appearance	Brown to reddish-brown solid	[5][10]
Excitation Maximum (λ _{ex})	~503 nm	[11]
Emission Maximum (λ _{em})	~512 nm	[11]
Molar Extinction Coefficient (ε)	>80,000 M ⁻¹ cm ⁻¹	[11][12]
Fluorescence Quantum Yield (Φ)	~0.9	[11]
Fluorescence Lifetime (τ)	~5-7 ns	[1][3][11]
Solubility	Good in DMSO, DMF; Water soluble	[5][13][14]

Experimental Protocols: Protein Labeling

A primary application of **BODIPY FL Ethylamine** is the fluorescent labeling of proteins and other biomolecules at carboxyl groups. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance coupling efficiency and stability of the reactive intermediate.

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Detailed Methodology: EDC/Sulfo-NHS Coupling

This protocol provides a general procedure for conjugating **BODIPY FL Ethylamine** to a protein. Optimal conditions, such as molar ratios of reactants, may need to be determined empirically for each specific protein.

Materials:

- Protein of interest (containing accessible aspartate/glutamate residues)
- **BODIPY FL Ethylamine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Reaction Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0)
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification system: Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC) column.
- Quenching Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
 - Ensure the buffer is free of extraneous carboxyl and amine groups (e.g., Tris or glycine).
- Reagent Preparation:
 - Prepare a 10 mM stock solution of **BODIPY FL Ethylamine** in anhydrous DMSO.^[5]
 - Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in cold Reaction Buffer. These reagents hydrolyze quickly in aqueous solutions and must be used without delay.
- Activation of Protein Carboxyl Groups:
 - Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

- Mix gently and incubate at room temperature for 15 minutes. This step forms a semi-stable Sulfo-NHS ester on the protein's carboxyl groups.
- Conjugation Reaction:
 - Add a 20- to 50-fold molar excess of the **BODIPY FL Ethylamine** stock solution to the activated protein solution.
 - Incubate the reaction for 2 hours at room temperature, protected from light.
- Reaction Quenching (Optional):
 - The reaction can be quenched by adding a small volume of Quenching Buffer to a final concentration of 50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
- Purification of the Conjugate:
 - Remove unreacted dye and coupling reagents by extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4) at 4°C, or by using a size-exclusion chromatography column (e.g., Sephadex G-25).
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for BODIPY FL).
 - The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = $[A_{280} - (A_{503} \times CF_{280})] / \epsilon_{\text{prot}}$ (where CF_{280} is a correction factor, typically ~0.1 for BODIPY FL, and ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm).
 - The dye concentration is calculated as: Dye Conc. (M) = $A_{503} / \epsilon_{\text{dye}}$ (where ϵ_{dye} is the molar extinction coefficient of BODIPY FL at 503 nm, ~80,000 M⁻¹cm⁻¹).
 - The DOL is the molar ratio of the dye to the protein: DOL = Dye Conc. / Protein Conc.

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- To cite this document: BenchChem. [BODIPY FL Ethylamine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622449#bodipy-fl-ethylamine-chemical-structure-and-properties]

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